

Application Note: Measuring Camlipixant-P2X3 Interaction Using Microscale Thermophoresis

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Compound of Interest

Compound Name: Camlipixant

Cat. No.: B8819287

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2X3 receptor, an ATP-gated ion channel primarily expressed in sensory neurons, is a key player in pain perception and neuronal hypersensitization.[1][2][3] Its role in chronic pain and other sensory-related disorders has made it a significant target for therapeutic intervention.[1][3][4] **Camlipixant** (formerly BLU-5937) is a potent and selective, non-competitive antagonist of the P2X3 receptor.[5][6] It has shown promise in clinical trials for the treatment of refractory chronic cough by modulating the cough reflex pathway.[7][8]

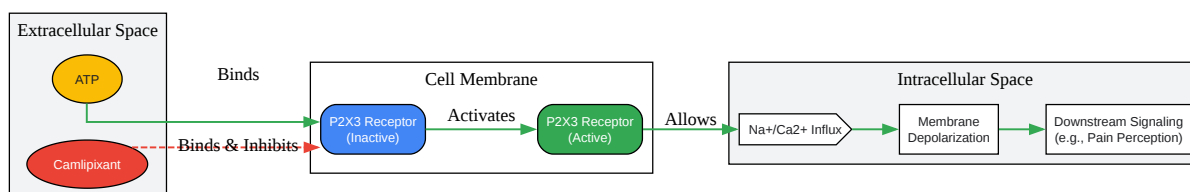
Understanding the binding affinity and kinetics of **Camlipixant** to the P2X3 receptor is crucial for elucidating its mechanism of action and for the development of novel therapeutics.[7]

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution.[9][10][11][12][13] It measures the directed movement of molecules along a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding.[12][14][15] This application note provides a detailed protocol for measuring the interaction between **Camlipixant** and the P2X3 receptor using MST.

P2X3 Receptor Signaling Pathway

The P2X3 receptor is a trimeric ligand-gated ion channel.[16] Upon binding of extracellular ATP, the channel opens, leading to an influx of cations, primarily Na⁺ and Ca²⁺.[16] This influx

causes membrane depolarization and initiates downstream signaling cascades involved in neurotransmission and pain signaling.[16][17] **Camlipixant** acts as an antagonist, binding to the P2X3 receptor to prevent ATP binding and subsequent channel activation.[1][18]



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Caption: P2X3 receptor signaling pathway and inhibition by **Camlipixant**.

Quantitative Data Summary

While a specific study utilizing MST for the direct determination of **Camlipixant**-P2X3 binding affinity is not publicly available, a study using Isothermal Titration Calorimetry (ITC) has determined the dissociation constant (Kd).[18][19] The same study used MST to measure the binding of ATP to the P2X3 receptor.[18][19]

Interacting Molecules	Technique	Dissociation Constant (Kd)	Reference
Camlipixant - P2X3 Receptor	ITC	100 nM	[18][19]
ATP - P2X3 Receptor	MST	2 μ M	[18][19]

Experimental Protocol: MST Measurement of Camlipixant-P2X3 Interaction

This protocol outlines the steps for determining the binding affinity of **Camlipixant** to a fluorescently labeled P2X3 receptor using a Monolith instrument from NanoTemper Technologies.[\[20\]](#)

Materials

- **P2X3 Receptor:** Purified, human P2X3 receptor. For labeling, a version with an accessible cysteine or a tag (e.g., His-tag) is required.
- **Camlipixant:** Stock solution in a suitable solvent (e.g., DMSO).
- **Fluorescent Dye:** A suitable fluorescent dye for labeling the P2X3 receptor (e.g., RED-tris-NTA for His-tagged proteins or a maleimide dye for cysteine labeling).
- **MST Buffer:** A buffer that ensures the stability and activity of the P2X3 receptor. A recommended starting buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20. The optimal buffer may need to be determined empirically.[\[21\]](#)
- **Capillaries:** Standard or premium capillaries provided by NanoTemper Technologies.[\[22\]](#)
- **MST Instrument:** Monolith NT.115 or similar.

Methods

1. P2X3 Receptor Labeling

- **His-tagged P2X3:** Label the P2X3 receptor with RED-tris-NTA dye according to the manufacturer's protocol. Typically, a 2:1 molar ratio of protein to dye is used.
- **Cysteine-specific labeling:** If using a maleimide dye, ensure the P2X3 receptor has an accessible cysteine residue that does not interfere with **Camlipixant** binding. Follow the dye manufacturer's protocol for labeling.
- **Purification:** After labeling, remove the free dye using a suitable method, such as a desalting column.

2. Sample Preparation

- **P2X3 Concentration:** Prepare a stock solution of the fluorescently labeled P2X3 receptor in MST buffer. The final concentration in the assay should be kept constant and in the low nanomolar range (e.g., 10-50 nM), ideally below the expected K_d .[\[21\]](#)
- **Camlipixant Serial Dilution:** Prepare a 16-point serial dilution of **Camlipixant** in MST buffer. The highest concentration should be at least 20-fold higher than the expected K_d (e.g., starting at 2 μ M for a 100 nM expected K_d). The lowest concentration will serve as the negative control.
- **Mixing:** Mix the constant concentration of labeled P2X3 receptor with each concentration of the **Camlipixant** serial dilution in a 1:1 ratio. Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes at room temperature).

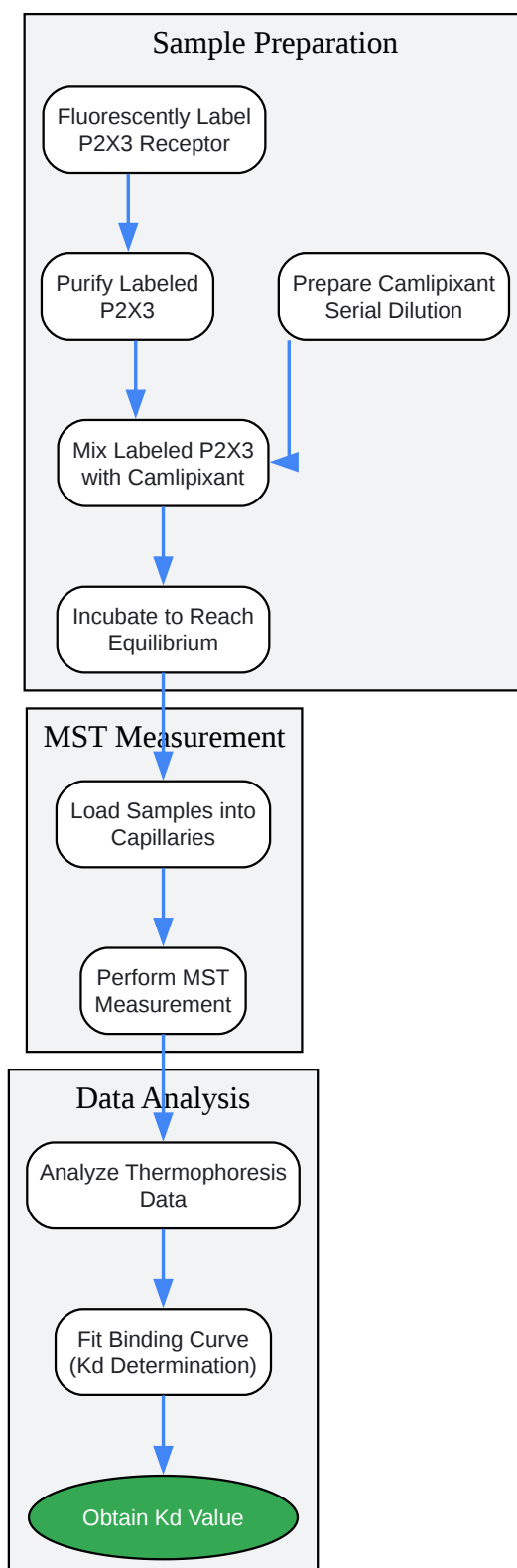
3. MST Measurement

- **Capillary Loading:** Load the samples into the MST capillaries.[\[23\]](#)[\[24\]](#)
- **Instrument Setup:**
 - Set the LED power to a level that provides a good fluorescence signal (typically 20-80%).
 - Set the MST power to a medium level (e.g., 40%) for the initial experiment. This may need to be optimized.
- **Data Acquisition:** Place the capillaries in the instrument and start the measurement. The instrument will record the initial fluorescence and the change in fluorescence as the IR laser is activated.

4. Data Analysis

- The MST data is analyzed using the MO.Affinity Analysis software.[\[25\]](#)
- The software calculates the change in the normalized fluorescence (ΔF_{norm}) for each **Camlipixant** concentration.
- The ΔF_{norm} values are plotted against the logarithm of the **Camlipixant** concentration, and the data is fitted to a K_d model to determine the dissociation constant.[\[25\]](#)

Experimental Workflow Diagram



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Caption: Experimental workflow for MST-based measurement.

Conclusion

Microscale Thermophoresis provides a robust and efficient method for quantifying the interaction between **Camlipixant** and the P2X3 receptor. This application note offers a detailed protocol to guide researchers in accurately determining the binding affinity, a critical parameter for drug development and understanding the pharmacology of P2X3 antagonists. The low sample consumption and speed of MST make it an ideal technique for screening and characterizing potential drug candidates targeting the P2X3 receptor.

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